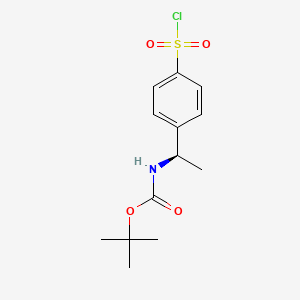

![molecular formula C28H36FN3O12S B13892550 6-[7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13892550.png)

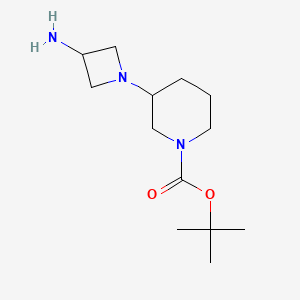

6-[7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rosuvastatin acyl-beta-D-glucuronide is a metabolite of rosuvastatin, a lipid-lowering drug belonging to the statin class of medications. Statins are used to lower the risk of cardiovascular disease and manage elevated lipid levels by inhibiting the endogenous production of cholesterol in the liver . Rosuvastatin acyl-beta-D-glucuronide is formed through the glucuronidation of rosuvastatin, a process that enhances the solubility and excretion of the drug.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of rosuvastatin acyl-beta-D-glucuronide involves the glucuronidation of rosuvastatin. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically UGT2B7 . The reaction conditions generally include the presence of UDP-glucuronic acid as a co-substrate and an appropriate buffer system to maintain the pH.

Industrial Production Methods

Industrial production of rosuvastatin acyl-beta-D-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for the activity of UDP-glucuronosyltransferase. The product is then purified using chromatographic techniques to achieve the desired purity and concentration .

Analyse Des Réactions Chimiques

Types of Reactions

Rosuvastatin acyl-beta-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety. Conjugation reactions involve the formation of additional glucuronide or sulfate conjugates.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Conjugation: UDP-glucuronic acid and UDP-glucuronosyltransferase enzyme.

Major Products Formed

Hydrolysis: Rosuvastatin and glucuronic acid.

Conjugation: Additional glucuronide or sulfate conjugates.

Applications De Recherche Scientifique

Rosuvastatin acyl-beta-D-glucuronide is used in various scientific research applications, including:

Pharmacokinetic Studies: Understanding the metabolism and excretion of rosuvastatin.

Toxicology: Investigating the potential toxic effects of rosuvastatin metabolites.

Drug Interaction Studies: Examining the interactions between rosuvastatin and other medications.

Biomarker Development: Identifying biomarkers for monitoring rosuvastatin therapy.

Mécanisme D'action

Rosuvastatin acyl-beta-D-glucuronide exerts its effects primarily through its parent compound, rosuvastatin. Rosuvastatin is a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase), which catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . By inhibiting this enzyme, rosuvastatin reduces the production of cholesterol in the liver, leading to decreased plasma concentrations of low-density lipoprotein cholesterol (LDL-C).

Comparaison Avec Des Composés Similaires

Similar Compounds

- Atorvastatin acyl-beta-D-glucuronide

- Simvastatin acyl-beta-D-glucuronide

- Pravastatin acyl-beta-D-glucuronide

Uniqueness

Rosuvastatin acyl-beta-D-glucuronide is unique due to its higher potency in reducing LDL-C levels compared to other statins. Studies have shown that rosuvastatin results in significantly greater reductions in LDL-C and total cholesterol compared to atorvastatin, simvastatin, and pravastatin . Additionally, rosuvastatin has a longer half-life, allowing for more sustained effects.

Propriétés

Formule moléculaire |

C28H36FN3O12S |

|---|---|

Poids moléculaire |

657.7 g/mol |

Nom IUPAC |

6-[7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C28H36FN3O12S/c1-13(2)20-18(21(14-5-7-15(29)8-6-14)31-28(30-20)32(3)45(4,41)42)10-9-16(33)11-17(34)12-19(35)43-27-24(38)22(36)23(37)25(44-27)26(39)40/h5-10,13,16-17,22-25,27,33-34,36-38H,11-12H2,1-4H3,(H,39,40) |

Clé InChI |

AWGDNYJLUILGBY-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-Bromo-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B13892508.png)

![N-[2-(4-cyclopentylpiperazin-1-yl)pyridin-4-yl]-2,6-dimethylpiperidine-1-carboxamide](/img/structure/B13892513.png)

![Tert-butyl 1,1-dibromo-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13892521.png)

![Methyl 3-chloro-6-cyclopropyl-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13892533.png)